molecular formula C24H26N2O2S B2587968 2-([1,1'-biphenyl]-4-yl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide CAS No. 946327-92-0

2-([1,1'-biphenyl]-4-yl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide

Cat. No.: B2587968
CAS No.: 946327-92-0
M. Wt: 406.54
InChI Key: KNWRGARSKPIANQ-UHFFFAOYSA-N
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Description

2-([1,1’-biphenyl]-4-yl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide is a complex organic compound that features a biphenyl group, a morpholine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the biphenyl derivative, which is then functionalized to introduce the morpholine and thiophene groups. Key steps may include:

    Formation of the biphenyl core: This can be achieved through Suzuki coupling reactions.

    Introduction of the morpholine ring: This step often involves nucleophilic substitution reactions.

    Attachment of the thiophene moiety: This can be done using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-biphenyl]-4-yl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The biphenyl and thiophene rings can be reduced under specific conditions.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced biphenyl or thiophene derivatives.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

2-([1,1’-biphenyl]-4-yl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide involves its interaction with specific molecular targets. The biphenyl and thiophene rings can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-([1,1’-biphenyl]-4-yl)-N-(2-piperidino-2-(thiophen-3-yl)ethyl)acetamide: Similar structure but with a piperidine ring instead of morpholine.

    2-([1,1’-biphenyl]-4-yl)-N-(2-morpholino-2-(furan-3-yl)ethyl)acetamide: Similar structure but with a furan ring instead of thiophene.

Uniqueness

2-([1,1’-biphenyl]-4-yl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide is unique due to the combination of its biphenyl, morpholine, and thiophene moieties

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2S/c27-24(16-19-6-8-21(9-7-19)20-4-2-1-3-5-20)25-17-23(22-10-15-29-18-22)26-11-13-28-14-12-26/h1-10,15,18,23H,11-14,16-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWRGARSKPIANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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